(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
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Description
(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions, including cyclization and condensation processes, to explore its chemical properties and potential applications in medicinal chemistry. For example, synthesis methodologies involve reactions with secondary amines to create new aminopyridine derivatives, highlighting the versatility of this chemical structure in forming heterocyclic compounds with potential biological activity (Purrello & Vullo, 1974) [https://consensus.app/papers/reaction-ωcyanoacetophenone-derivatives-amines-purrello/d3e0710c4f6b5e9bbde44e3482205bdf/?utm_source=chatgpt].
Potential Therapeutic Applications
- Compounds related to "(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone" have been investigated for their potential therapeutic applications, including their role in imaging for Parkinson's disease. For instance, [11C]HG-10-102-01, a derivative, was synthesized for possible use in PET imaging to study the LRRK2 enzyme, which is significant in the context of Parkinson's disease research (Wang, Gao, Xu, & Zheng, 2017) [https://consensus.app/papers/synthesis-11chg1010201-agent-imaging-lrrk2-parkinsons-wang/21c90073b49550e58ad16fb5e007f79d/?utm_source=chatgpt].
Chemical Reactivity and Applications
- The reactivity of this chemical structure has been explored through various reactions, including nucleophilic aromatic substitution and reduction processes. These studies contribute to a deeper understanding of its chemical behavior and potential for creating novel compounds with specific properties. For example, research into the reduction of acylpyrroles and synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system from related precursors showcases the compound's utility in developing new heterocyclic systems (Kimbaris & Varvounis, 2000) [https://consensus.app/papers/reduction-3acylpyrroles-synthesis-kimbaris/e68f9e9ddc1051c6bd777277e73daecd/?utm_source=chatgpt].
Structural and Molecular Analysis
- Studies on the structural and molecular characteristics of related compounds, including X-ray crystallography and molecular docking, provide insights into their potential interaction mechanisms with biological targets. These analyses are crucial for designing compounds with desired biological activities and pharmacological profiles. For instance, the synthesis and X-ray single crystal analysis of enaminone-based β-morpholino-/N-methylpiperazinyl-/pyrrolidinylpropiophenones offer valuable information for drug design and discovery efforts (Barakat, Soliman, Haukka, Al-Majid, Islam, Ali, & Shaik, 2020) [https://consensus.app/papers/onepot-synthesis-xray-single-crystal-molecular-insight-barakat/ef5f514a0a145ca48f6d28594000c941/?utm_source=chatgpt].
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(21-12-15-2-1-7-19-17(15)13-21)14-3-5-16(6-4-14)20-8-10-23-11-9-20/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWNZUMFNVOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4=C(C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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